

A Technical Guide to the Oblongifolin C Class of Bioactive Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lancifolin C*

Cat. No.: B565805

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of Oblongifolin C (OC), a bioactive polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from *Garcinia* species. While the initial topic of interest was **Lancifolin C**, a lignan with limited publicly available biological data, this guide focuses on the structurally distinct and extensively researched Oblongifolin C, a compound with significant therapeutic potential, particularly in oncology. This document details its mechanism of action as an anticancer agent, focusing on its role in modulating autophagy and apoptosis. It includes quantitative data on its bioactivity, detailed experimental protocols for key assays, and visualizations of its signaling pathways to support further research and development efforts.

Introduction: Clarification of Lancifolin C and Oblongifolin C

It is important to distinguish between two structurally different natural products:

- **Lancifolin C:** A lignan compound with the chemical formula $C_{22}H_{28}O_5$. Currently, there is limited information in the public domain regarding its biological activities and mechanisms of action.

- Oblongifolin C (OC): A polycyclic polyprenylated acylphloroglucinol (PPAP) with the formula $C_{43}H_{58}O_6$. OC has been the subject of significant research and has demonstrated potent anticancer properties.[\[1\]](#)

Given the wealth of technical data available, this guide will focus exclusively on Oblongifolin C and its related structures.

Oblongifolin C is primarily isolated from the fruits of *Garcinia yunnanensis* Hu.[\[2\]](#)[\[3\]](#) It belongs to the PPAP class of compounds, which are known for their complex structures and diverse bioactivities.[\[3\]](#)[\[4\]](#) OC has emerged as a promising candidate for anticancer drug development due to its ability to induce apoptosis and inhibit autophagic flux in various cancer cell lines.[\[2\]](#)[\[5\]](#)

Chemical Structure and Properties

Oblongifolin C is characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core, which is highly oxygenated and substituted with prenyl and geranyl side chains.[\[2\]](#) Its complex structure presents challenges for total synthesis, though methods for its isolation and purification from natural sources have been established.

Table 1: Physicochemical Properties of Oblongifolin C

Property	Value
Molecular Formula	$C_{43}H_{58}O_6$
PubChem CID	102468632
Molecular Weight	670.9 g/mol
Class	Polycyclic Polyprenylated Acylphloroglucinol (PPAP)

Anticancer Activity and Quantitative Data

Oblongifolin C exhibits significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Notably, it has shown efficacy in multi-drug-resistant (MDR) cells.[\[4\]](#)

Table 2: In Vitro Anticancer Activity (IC_{50}) of Oblongifolin C

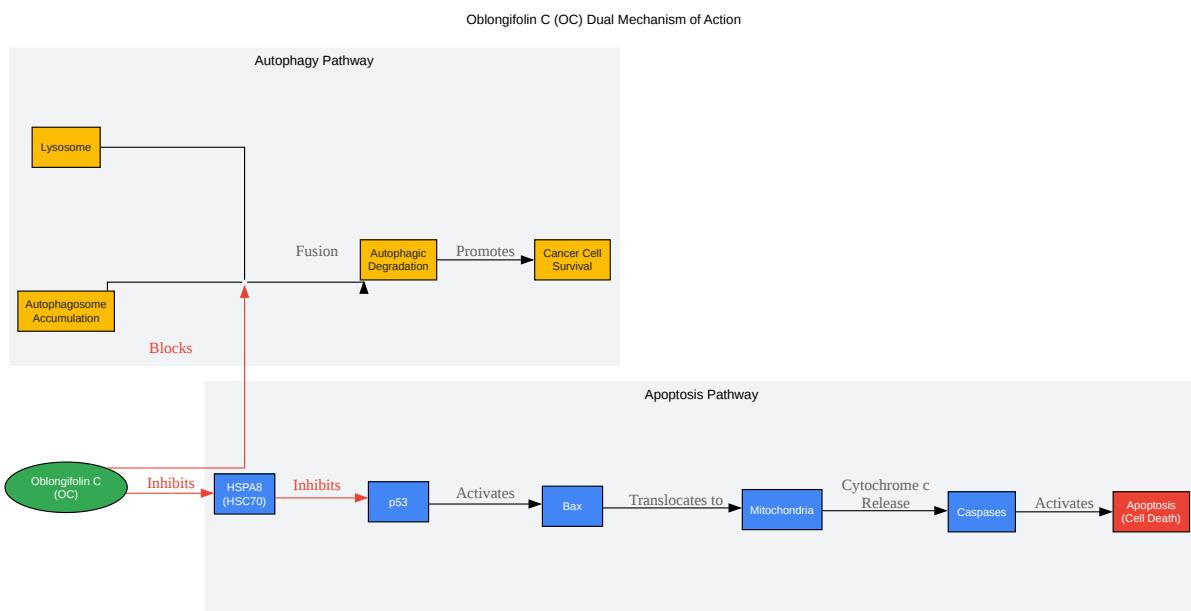
Cell Line	Cancer Type	IC ₅₀ (μM)	Exposure Time	Reference
HCT-15 (MDR)	Colon Cancer	9.8	Not Specified	[4]
A549 (HSPA8 siRNA)	Lung Cancer	3.6 ± 1.26	Not Specified	[2]
A549 (HSPA8 Overexpression)	Lung Cancer	15.3 ± 2.34	Not Specified	[2]
QBC939	Cholangiocarcinoma	~10-20	48 h	[6]
Various Pancreatic Lines	Pancreatic Cancer	~7.0 - 12.2	48 h	[1]

Table 3: Binding Affinity of Oblongifolin C for Protein Targets

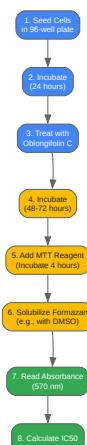
Target Protein	Method	Dissociation Constant (K _d) (μM)	Reference
HSPA8	Isothermal Titration Calorimetry (ITC)	6.2	[4]
HSPA8	Surface Plasmon Resonance (SPR)	11.8	[4]
Cathepsin B	Isothermal Titration Calorimetry (ITC)	25.6	[4]
Cathepsin B	Surface Plasmon Resonance (SPR)	39.3	[4]

Mechanism of Action

Oblongifolin C exerts its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and the inhibition of autophagy.


Inhibition of Autophagic Flux

A primary mechanism of OC is the inhibition of autophagic flux.^[5] Autophagy is a cellular recycling process that cancer cells can use to survive under stress. OC blocks this survival pathway by impairing the fusion of autophagosomes with lysosomes.^{[5][7]} This leads to an accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.^{[5][6]} The inhibition is achieved by altering lysosomal acidification and downregulating the expression of lysosomal proteases like cathepsins.^{[4][7]}


Induction of Apoptosis via HSPA8 Inhibition

OC is a direct inhibitor of Heat Shock Protein Family A Member 8 (HSPA8), also known as HSC70.^{[2][4]} HSPA8 is a chaperone protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. OC binds to HSPA8, inhibiting its function and nuclear translocation under stress conditions.^{[2][8]} This inhibition enhances the interaction between HSPA8 and the tumor suppressor protein p53, leading to p53 upregulation and the subsequent activation of the intrinsic apoptotic pathway.^{[2][4]} This is characterized by the translocation of Bax to the mitochondria, release of cytochrome c, and activation of caspases.^{[3][4]}

The diagram below illustrates the dual mechanism of Oblongifolin C.

MTT Assay Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro [frontiersin.org]
- 3. The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties and Mechanism of Action of Oblongifolin C, Guttiferone K and Related Polyprenylated Acylphloroglucinols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The natural compound oblongifolin C inhibits autophagic flux and enhances antitumor efficacy of nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural compound oblongifolin C inhibits autophagic flux, and induces apoptosis and mitochondrial dysfunction in human cholangiocarcinoma QBC939 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The natural compound oblongifolin C inhibits autophagic flux and enhances antitumor efficacy of nutrient deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Oblongifolin C Class of Bioactive Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b565805#lancifolin-c-class-of-compounds-and-related-structures\]](https://www.benchchem.com/product/b565805#lancifolin-c-class-of-compounds-and-related-structures)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com